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molecular formula C20H20N2O B8536419 4,5-Diphenyl-1-(2-tetrahydropyranyl)imidazole CAS No. 62895-17-4

4,5-Diphenyl-1-(2-tetrahydropyranyl)imidazole

Cat. No. B8536419
M. Wt: 304.4 g/mol
InChI Key: ORDFEFKKYKLUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04190666

Procedure details

A mixture of 27 g (0.122 mole) 4,5-diphenylimidazole, 21 g (0.25 mole) dihydropyran, 250 ml ethyl acetate and 4.0 g BF3. Et2O was refluxed for five days. The nearly clear solution was diluted with ether and filtered to remove 0.6 g insoluble starting material. The ether filtrate was washed several times with 10% NaHCO3 then dried and evaporated. TLC showed starting material still present, so the crude product was chromatographed on 2 lb SilicAR CC-7, eluting with toluene containing 20 to 40% ethyl acetate. The pure 4,5-diphenyl-1-(2-tetrahydropyranyl)imidazole thus obtained weighed 30.3 g (82%) and had m.p. 170°-171°.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:18]1[CH:23]=[CH:22][CH2:21][CH2:20][CH2:19]1.C(OCC)(=O)C.B(F)(F)F>CCOCC>[C:1]1([C:7]2[N:8]=[CH:9][N:10]([CH:19]3[CH2:20][CH2:21][CH2:22][CH2:23][O:18]3)[C:11]=2[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1C1=CC=CC=C1
Name
Quantity
21 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove 0.6 g
WASH
Type
WASH
Details
The ether filtrate was washed several times with 10% NaHCO3
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
so the crude product was chromatographed on 2 lb SilicAR CC-7
WASH
Type
WASH
Details
eluting with toluene containing 20 to 40% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CN(C1C1=CC=CC=C1)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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